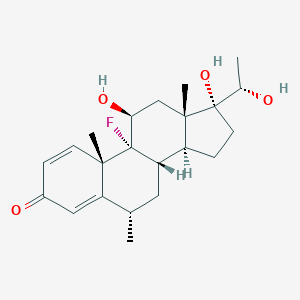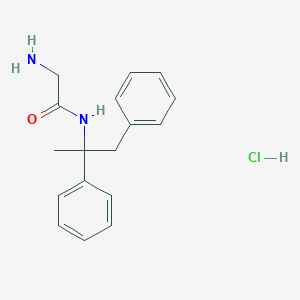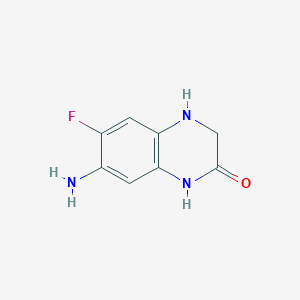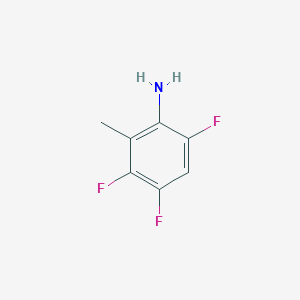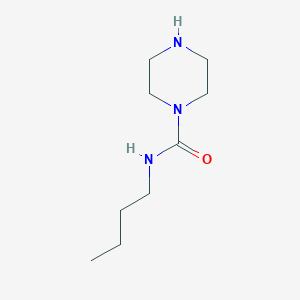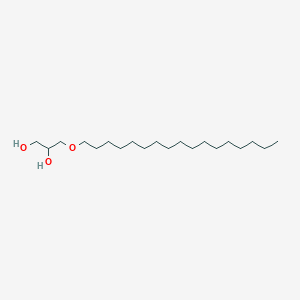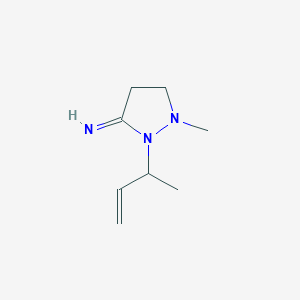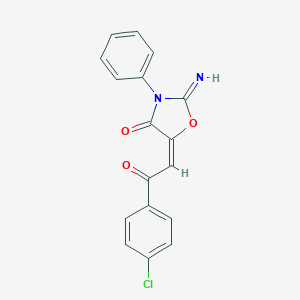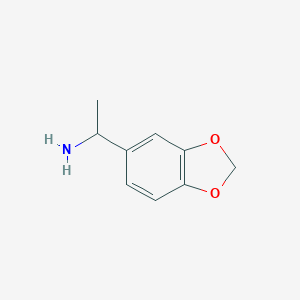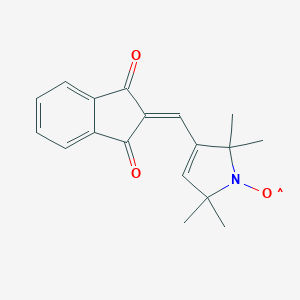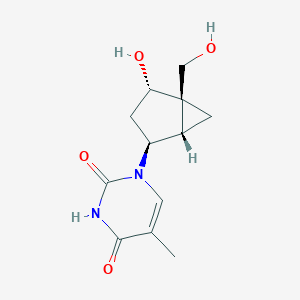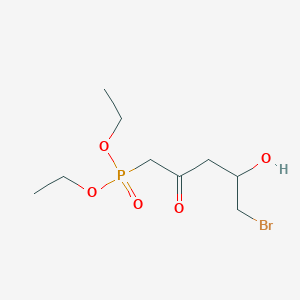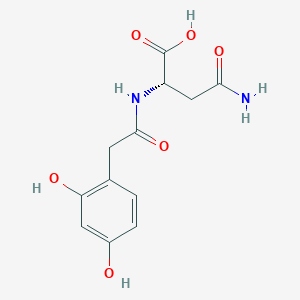
2,4-Dihydroxyphenylacetyl-L-asparagine
説明
2,4-Dihydroxyphenylacetyl-L-asparagine is a component of various spider toxins . It is reported to be a specific blocker of glutamate receptors .
Molecular Structure Analysis
The molecular formula of 2,4-Dihydroxyphenylacetyl-L-asparagine is C12H14N2O6 . Its molecular weight is 282.25 .Physical And Chemical Properties Analysis
2,4-Dihydroxyphenylacetyl-L-asparagine is a powder . It is soluble to 50 mM in water . It should be stored in a desiccated state at -20°C .科学的研究の応用
Therapeutic Applications in Cancer Treatment :
- ASNase is recognized as an antitumor agent for treating acute lymphoblastic leukemia and lymphosarcoma by catalyzing the hydrolysis of L-asparagine to L-aspartate and ammonia. The depletion of asparagine results in cytotoxicity to leukemic cells (Lopes et al., 2017).
- Recent strategies for ASNase confinement in various materials have been developed to improve properties like specificity, half-life, and stability, which are crucial for its application in cancer treatment and food industry (Nunes et al., 2020).
Biosensors for L-Asparagine Monitoring :
- ASNase-based biosensors are an innovative technology, primarily using colorimetric detection for monitoring L-asparagine levels in patients and in food, owing to ASNase's role in catalyzing L-asparagine hydrolysis (Nunes et al., 2021).
Inhibition of Glutamate Binding in the Brain :
- 2,4-DHPA-ASN, a common moiety in spider toxins, inhibits L-[3H]glutamic acid binding to rat brain synaptic membranes, suggesting its potential in neurological applications (Pan-Hou et al., 1987).
Safety And Hazards
For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
Relevant Papers The papers I found mainly discuss the role of 2,4-Dihydroxyphenylacetyl-L-asparagine as a component of spider toxins and its function as a specific blocker of glutamate receptors . For more detailed information, please refer to these sources.
特性
IUPAC Name |
(2S)-4-amino-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c13-10(17)5-8(12(19)20)14-11(18)3-6-1-2-7(15)4-9(6)16/h1-2,4,8,15-16H,3,5H2,(H2,13,17)(H,14,18)(H,19,20)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUFTPIDMLSXES-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920589 | |
| Record name | N-[2-(2,4-Dihydroxyphenyl)-1-hydroxyethylidene]-4-iminohomoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxyphenylacetyl-L-asparagine | |
CAS RN |
111872-98-1 | |
| Record name | 2,4-Dihydroxyphenylacetylasparagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111872981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(2,4-Dihydroxyphenyl)-1-hydroxyethylidene]-4-iminohomoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



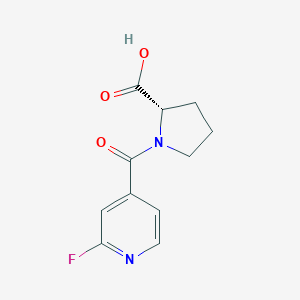
![2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile](/img/structure/B55356.png)
